N-[4-(Benzyloxy)benzylidene]-4-methyl-1-piperazinamine
N-[4-(Benzyloxy)benzylidene]-4-methyl-1-piperazinamine
Brand Name:
Vulcanchem
CAS No.:
373369-41-6
VCID:
VC0449071
InChI:
InChI=1S/C19H23N3O/c1-21-11-13-22(14-12-21)20-15-17-7-9-19(10-8-17)23-16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b20-15+
SMILES:
CN1CCN(CC1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Molecular Formula:
C19H23N3O
Molecular Weight:
309.4g/mol
N-[4-(Benzyloxy)benzylidene]-4-methyl-1-piperazinamine
CAS No.: 373369-41-6
Main Products
VCID: VC0449071
Molecular Formula: C19H23N3O
Molecular Weight: 309.4g/mol
CAS No. | 373369-41-6 |
---|---|
Product Name | N-[4-(Benzyloxy)benzylidene]-4-methyl-1-piperazinamine |
Molecular Formula | C19H23N3O |
Molecular Weight | 309.4g/mol |
IUPAC Name | (E)-N-(4-methylpiperazin-1-yl)-1-(4-phenylmethoxyphenyl)methanimine |
Standard InChI | InChI=1S/C19H23N3O/c1-21-11-13-22(14-12-21)20-15-17-7-9-19(10-8-17)23-16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b20-15+ |
Standard InChIKey | YKTGLPHPYRTGRT-HMMYKYKNSA-N |
Isomeric SMILES | CN1CCN(CC1)/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES | CN1CCN(CC1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES | CN1CCN(CC1)N=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Solubility | 34.2 [ug/mL] |
PubChem Compound | 6873986 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume